(E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
Cytotoxic Effect of Acrylamide Derivatives
The study presented in the first paper investigates a series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives, which are structurally related to the compound of interest, "(E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide". These derivatives were synthesized and their structures confirmed using spectral tools. The cytotoxic effects of these compounds were tested against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, pancreatic cancer, and prostate cancer, as well as normal skin fibroblasts. Notably, derivatives 5, 10, and 14 showed potent activity against the MCF7 breast carcinoma cell line. Molecular docking studies suggested that these compounds could bind to the active site of STAT1 protein. Gene expression analysis indicated significant down-regulation of RBL2 and STAT2 in treated MCF7 cells, and effects on KRAS and SMAD genes in PC3 cells. DNA damage was also observed through comet assay and DNA fragmentation studies .
Molecular Structure Analysis via Vibrational Spectroscopy
The second paper focuses on the molecular structure analysis of a different acrylamide derivative, "(E)-3-phenyl-N-[4-(phenyl-amino) quinazoline-7-yl] acrylamide". Although not the exact compound , the methods used for analysis are relevant. The study employed ab initio HF and DFT/B3LYP methods, along with Moller–Plesset second-order perturbation (MP2) method, to compute the optimized geometrical structure and harmonic vibration frequencies of the synthesized compound. The infrared (IR) spectrum was measured, and complete vibrational assignments were proposed. Theoretical calculations were compared with experimental data, showing good linearity between scaled theoretical vibration frequencies and experimental values. The atoms in molecules (AIM) method was also used to explore intramolecular interactions within the compound .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of "(E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide", they do offer insight into the synthesis of structurally related acrylamide derivatives. These processes typically involve the confirmation of structures using spectral analysis tools, which would be applicable to the synthesis of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving "(E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide". However, the cytotoxic effects observed in the first paper suggest that acrylamide derivatives can interact with cellular components, leading to down-regulation of specific genes and DNA damage, which could be indicative of the types of chemical reactions these compounds may undergo within biological systems .
Physical and Chemical Properties Analysis
The vibrational spectroscopic investigation in the second paper provides a methodological framework for analyzing the physical and chemical properties of acrylamide derivatives. Such analyses can reveal details about the molecular structure, which is crucial for understanding the physical properties and reactivity of the compound. The use of various computational methods to predict vibrational frequencies can also aid in the identification of functional groups and the assessment of molecular stability .
Scientific Research Applications
Chemistry and Biochemistry
Acrylamide, a closely related compound, is widely used industrially to synthesize polyacrylamide, which has applications as a soil conditioner, in wastewater treatment, and in the cosmetic, paper, and textile industries. The chemistry and biochemistry of acrylamide have been extensively studied due to its presence in foods and potential exposure risks. Acrylamide formation in food occurs during processing under conditions that induce Maillard browning products, highlighting the importance of understanding its formation and role in human health (Friedman, 2003).
Toxicity and Mitigation Strategies
Acrylamide's neurotoxic, reproductive, genotoxic, and carcinogenic potential, especially from dietary exposure, necessitates effective mitigation strategies in food production. Methods to reduce dietary acrylamide involve selecting food varieties with low levels of precursors, optimizing processing conditions, and using food ingredients that prevent its formation. Further research is suggested to minimize the acrylamide content without compromising food quality and safety (Friedman & Levin, 2008).
Detection Methods
Rapid detection methods for acrylamide in foods have gained attention due to the need for real-time and on-line detection. These methods include computer vision, ELISA, electrochemical biosensing, and fluorescent biosensing. Advancements in nanomaterials and biomolecules with high affinity to acrylamide have improved sensitivity, selectivity, and reduced detection times, showing promise for high-throughput and on-line applications (Hu, Xu, Fu, & Li, 2015).
Probiotics for Acrylamide Mitigation
The use of specific strains of probiotics, particularly Lactobacillus, has emerged as a novel strategy to reduce acrylamide levels in food products. These probiotics may bind to acrylamide or produce enzymes like asparaginase that convert asparagine to aspartic acid, thereby preventing acrylamide formation. This approach represents a promising direction for reducing acrylamide in food products while maintaining nutritional and sensory properties (Khorshidian et al., 2020).
properties
IUPAC Name |
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS2/c17-12-5-3-11(4-6-12)14-10-22-16(18-14)19-15(20)8-7-13-2-1-9-21-13/h1-10H,(H,18,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVHHUVKIWYFTF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
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